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Compound of Interest

Compound Name: AG-494

Cat. No.: B1664428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor Tyrphostin AG-494 with

alternative compounds, supported by available experimental data. The information is intended

to assist researchers in evaluating its suitability for their studies.

Introduction to Tyrphostin AG-494
Tyrphostin AG-494 is a member of the tyrphostin family of protein kinase inhibitors. While

initially investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR),

subsequent research has revealed a broader inhibitory profile, encompassing other kinase

families. This guide explores the known kinase targets of AG-494 and compares its specificity

to other relevant kinase inhibitors, particularly those targeting the Janus kinase (JAK) family,

given the activity of its close analog, AG-490, against JAK2.

Kinase Inhibition Profile of Tyrphostin AG-494 and
Comparators
The following table summarizes the available half-maximal inhibitory concentration (IC50)

values for Tyrphostin AG-494 and selected alternative kinase inhibitors. It is important to note

that comprehensive kinase panel screening data for Tyrphostin AG-494 is not widely available

in the public domain. The data presented here is compiled from various sources.
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Kinase Target
Tyrphostin AG-
494 IC50 (µM)

Tyrphostin AG-
490 IC50 (µM)

Fedratinib
IC50 (nM)

Pacritinib IC50
(nM)

EGFR 0.7 - 1.2[1][2][3] 0.1[4][5][6] - -

ErbB2 (HER2) 39[1] 13.5[4][6][7][8] - -

PDGF-R 6[1] - - -

CDK2

Activity

confirmed, IC50

not specified[9]

- - -

JAK1 - -

>105 (35-fold

selective for

JAK2)[10][11]

>1000 (inactive

at 100 nM)[12]

[13]

JAK2 - ~10[4][6][7] 3[10][11] <50[12]

JAK2 V617F - - - <50[12][13]

JAK3 - 20[7]

>405 (135-fold

selective for

JAK2)[10][11]

-

TYK2 - -

>1002 (334-fold

selective for

JAK2)[11]

-

FLT3 - - 15[10][11] <50[12][13][14]

CSF1R - - - <50[12]

IRAK1 - - - <50[12]

Note: A hyphen (-) indicates that data was not readily available. The IC50 values can vary

depending on the specific assay conditions.

Signaling Pathway Inhibition
Tyrphostin AG-494 and its analogs, along with other JAK2 inhibitors, primarily interfere with the

JAK-STAT signaling pathway, a critical pathway for cytokine signaling and cellular processes
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like proliferation and inflammation.
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Caption: Inhibition of the JAK-STAT pathway by AG-494 and alternatives.

Experimental Methodologies
The data presented in this guide is typically generated using in vitro kinase assays. Below are

generalized protocols for biochemical and cellular kinase assays that are commonly employed

for inhibitor profiling.

Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a

purified kinase.

Reagents and Preparation:

Purified recombinant kinase.

Kinase-specific substrate (peptide or protein).

ATP (often radiolabeled, e.g., [γ-³³P]ATP).

Assay buffer (containing MgCl₂, DTT, etc.).

Test compound (e.g., AG-494) dissolved in a suitable solvent (e.g., DMSO).

Stop solution (e.g., EDTA).

Assay Procedure:

The kinase, substrate, and test compound are pre-incubated in the assay buffer in a multi-

well plate.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,

30°C).

The reaction is terminated by the addition of the stop solution.
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The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can

be done by capturing the phosphorylated substrate on a filter membrane and measuring

radioactivity using a scintillation counter. For non-radioactive assays, methods like

fluorescence polarization, FRET, or luminescence can be used.

Data Analysis:

The percentage of kinase inhibition is calculated relative to a control reaction without the

inhibitor.

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Kinase Assay
This assay measures the effect of a compound on kinase activity within a cellular context.

Cell Culture and Treatment:

A cell line that expresses the target kinase is cultured under appropriate conditions.

Cells are treated with various concentrations of the test compound for a specific duration.

For receptor tyrosine kinases, cells may be stimulated with a specific ligand to activate the

signaling pathway.

Cell Lysis and Protein Analysis:

After treatment, cells are lysed to extract proteins.

The phosphorylation status of the target kinase or its downstream substrates is assessed

using techniques like:

Western Blotting: Using phospho-specific antibodies to detect the phosphorylated form

of the target protein.

ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method using antibodies

to measure the amount of phosphorylated protein.
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Flow Cytometry (Phosflow): To measure protein phosphorylation at the single-cell level.

Data Analysis:

The level of phosphorylation in treated cells is compared to untreated or vehicle-treated

control cells.

IC50 values are calculated based on the concentration-dependent inhibition of

phosphorylation.

Experimental Workflow for Kinase Specificity
Profiling
The process of determining the kinase selectivity of a compound like AG-494 typically follows a

structured workflow.
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Caption: A typical workflow for kinase inhibitor specificity profiling.
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Conclusion
Tyrphostin AG-494 exhibits inhibitory activity against EGFR and a limited number of other

kinases. While it is a useful tool for studying these specific targets, its complete kinase

selectivity profile remains to be fully elucidated. For researchers interested in targeting the

JAK2 pathway, more selective and well-characterized inhibitors such as Fedratinib and

Pacritinib offer potent alternatives with extensive publicly available data. The choice of inhibitor

should be guided by the specific research question and the desired level of selectivity. It is

always recommended to empirically validate the activity and selectivity of any kinase inhibitor in

the specific experimental system being used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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